molecular formula C22H14Cl2O6S B371377 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate CAS No. 298215-72-2

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate

Cat. No.: B371377
CAS No.: 298215-72-2
M. Wt: 477.3g/mol
InChI Key: NOUQJUVZJYVKLY-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate is an organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, a methoxyphenyl group, and a dichlorobenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the dichlorobenzenesulfonate moiety: This can be done through sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, acids, and bases are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl benzenesulfonate
  • 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzenesulfonate
  • 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3,5-dichlorobenzenesulfonate

Uniqueness

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate is unique due to the specific positioning of the dichlorobenzenesulfonate moiety, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 2,5-dichlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2O6S/c1-28-15-9-6-13(7-10-15)21-22(20(25)16-4-2-3-5-18(16)29-21)30-31(26,27)19-12-14(23)8-11-17(19)24/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUQJUVZJYVKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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